molecular formula C9H9BrN2O4 B581729 Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate CAS No. 1211540-74-7

Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

Cat. No. B581729
M. Wt: 289.085
InChI Key: ZHLUABBQKYUDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (EBNPA) is an organic compound that has been widely studied for its potential applications in a variety of scientific research fields. It is a derivative of pyridine and acetate, and has a molecular weight of 297.04 g/mol. EBNPA has been used in a variety of scientific research applications, including biochemical and physiological studies, and as a reagent in laboratory experiments.

Scientific Research Applications

  • Anticancer and Antimitotic Properties :

    • Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, closely related to Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate, has been used to synthesize compounds with potential anticancer properties. These compounds showed effects on the proliferation of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
    • Another study highlighted the antimitotic properties of derivatives of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are precursors of active compounds synthesized using a similar nitropyridine group (Temple, Rener, Waud, & Noker, 1992).
  • Synthesis of Novel Compounds :

    • Researchers have developed methods for synthesizing new compounds like Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, which shows the versatility of nitropyridine derivatives in chemical syntheses (Choi & Kim, 2017).
    • The synthesis of 2-amino-5-ethoxypyridine from related nitropyridine derivatives demonstrates the potential of these compounds in creating a variety of chemically significant molecules (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
  • Herbicidal Activities :

    • Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates, similar to Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate, were synthesized and showed significant herbicidal activities, particularly against barnyard grass, indicating potential agricultural applications (Xu, Zhang, Wang, & Li, 2017).
  • Chemical Kinetics and Synthesis Techniques :

    • Studies on the chemical kinetics and synthesis techniques involving nitropyridine derivatives contribute to a broader understanding of their reactivity and potential applications in various fields (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Future Directions

For more detailed information, you can refer to the MSDS provided by Ambeed, Inc. and explore relevant peer-reviewed papers . Additionally, consider checking the PubChem entry for further insights .

properties

IUPAC Name

ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUABBQKYUDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744136
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

CAS RN

1211540-74-7
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
F Gonzalez-Lopez de Turiso, Y Shin… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based rational design led to the synthesis of a novel series of potent PI3K inhibitors. The optimized pyrrolopyridine analogue 63 was a potent and selective PI3Kβ/δ dual …
Number of citations: 50 pubs.acs.org

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